molecular formula C21H24N2O5S B14163320 N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide CAS No. 1009060-85-8

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B14163320
CAS No.: 1009060-85-8
M. Wt: 416.5 g/mol
InChI Key: CEWODORGUQJSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and methoxy and methylphenyl substituents.

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide involves several steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction using sulfonyl chlorides.

    Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups are introduced through substitution reactions using appropriate reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide can be compared with similar compounds such as:

    N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: This compound has a similar sulfonyl group and methoxyphenyl substituent but differs in the core structure.

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the sulfonyl and pyrrolidine components.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1009060-85-8

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C21H24N2O5S/c1-15-3-9-18(10-4-15)29(26,27)23-19(11-12-20(23)24)21(25)22-14-13-16-5-7-17(28-2)8-6-16/h3-10,19H,11-14H2,1-2H3,(H,22,25)

InChI Key

CEWODORGUQJSNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NCCC3=CC=C(C=C3)OC

solubility

61.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.